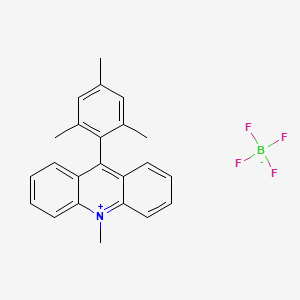

9-Mesityl-10-methylacridinium tetrafluoroborate

CAS No.: 1442433-71-7

Cat. No.: VC3086205

Molecular Formula: C23H22BF4N

Molecular Weight: 399.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1442433-71-7 |

|---|---|

| Molecular Formula | C23H22BF4N |

| Molecular Weight | 399.2 g/mol |

| IUPAC Name | 10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate |

| Standard InChI | InChI=1S/C23H22N.BF4/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;2-1(3,4)5/h5-14H,1-4H3;/q+1;-1 |

| Standard InChI Key | KKMWMXQQOIIJIZ-UHFFFAOYSA-N |

| SMILES | [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C |

| Canonical SMILES | [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C |

Introduction

9-Mesityl-10-methylacridinium tetrafluoroborate is a synthetic organic compound with the molecular formula C23H22BF4N and a molecular weight of approximately 399.23 g/mol . It is characterized by a planar aromatic ring structure derived from acridinium, featuring a mesityl group (2,4,6-trimethylphenyl) at the 9th position and a methyl group at the 10th position. The tetrafluoroborate anion (BF4-) balances the positive charge of the acridinium cation, forming a stable salt.

Synthesis and Preparation

The synthesis of 9-Mesityl-10-methylacridinium tetrafluoroborate typically involves several steps, starting from precursors like N-methylacridone. The process requires careful control of reaction conditions to ensure high purity and yield.

Applications in Photoredox Catalysis

This compound is widely used as a photoredox catalyst in organic chemistry, facilitating reactions such as the coupling of alkenes with amines. Its ability to mediate light-driven chemical transformations makes it valuable for various synthetic applications .

| Reaction Type | Description |

|---|---|

| Alkene-Amine Coupling | Facilitates the formation of new carbon-nitrogen bonds under visible light conditions |

| Photoredox Alkylation | Enables the alkylation of imines with potassium organotrifluoroborates |

Research Findings and Mechanisms

Studies have shown that 9-Mesityl-10-methylacridinium tetrafluoroborate can efficiently participate in single-electron transfer events, which are crucial for initiating photoredox reactions. The compound's excited state can act as either a photoreductant or a photooxidant, depending on the reaction conditions .

| Mechanistic Aspect | Description |

|---|---|

| Electron Transfer | Can donate or accept electrons upon light absorption, facilitating chemical transformations |

| Photoredox Efficiency | Exhibits high efficiency in oxidative quenching processes |

Comparison with Similar Compounds

Several compounds share structural similarities with 9-Mesityl-10-methylacridinium tetrafluoroborate, including variations in anions (e.g., perchlorate) and substituents (e.g., phenyl or tert-butyl groups). These variations influence stability, reactivity, and electronic properties.

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| 9-Mesityl-10-methylacridinium perchlorate | Similar cation structure, different anion | Different stability profile |

| 9-Mesityl-10-phenylacridinium tetrafluoroborate | Phenyl substituent at position 10 | Altered electronic properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume